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Compound of Interest

Compound Name:
3-Methyl-4-morpholin-4-yl-benzoic

acid

Cat. No.: B169675 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for the requested compound, 3-Methyl-4-
morpholin-4-yl-benzoic acid, is not readily available in public scientific databases. To fulfill the

core requirements of this guide, the closely related and well-characterized compound, 3-

Methylbenzoic acid, will be utilized as a representative example for data presentation and

experimental protocols. This approach provides a practical framework for the spectroscopic

analysis of this class of compounds.

Chemical Structures of Interest
To begin, the structures of both the requested and the representative compounds are

presented. The structural similarity, centered on the 3-methylbenzoic acid core, makes the

latter a suitable proxy for illustrating analytical techniques.

Requested Compound: 3-Methyl-4-morpholin-4-yl-benzoic acid
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Caption: Structure of 3-Methyl-4-morpholin-4-yl-benzoic acid.

Representative Compound: 3-Methylbenzoic acid

Click to download full resolution via product page

Caption: Structure of 3-Methylbenzoic acid (m-Toluic acid).

Workflow for Spectroscopic Analysis
The structural elucidation of a novel or known organic compound follows a logical progression

of analytical techniques. Each method provides unique pieces of information that, when

combined, confirm the molecule's identity and purity.
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic Data for 3-Methylbenzoic Acid
The following sections present quantitative data obtained from standard spectroscopic methods

for 3-Methylbenzoic acid (CAS No: 99-04-7).[1][2]

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.

Table 1: ¹H NMR Data for 3-Methylbenzoic Acid Solvent: DMSO-d₆, 400 MHz[3]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 Singlet (broad) 1H
Carboxylic Acid (-

COOH)

7.80 - 7.75 Multiplet 2H Aromatic (H-2, H-6)

7.40 - 7.35 Multiplet 2H Aromatic (H-4, H-5)

2.37 Singlet 3H Methyl (-CH₃)

Table 2: ¹³C NMR Data for 3-Methylbenzoic Acid Solvent: DMSO-d₆, 101 MHz[3]

Chemical Shift (δ) ppm Assignment

167.9 Carboxylic Acid Carbon (C=O)

138.4 Aromatic (C-3)

133.9 Aromatic (CH)

131.2 Aromatic (C-1)

130.2 Aromatic (CH)

128.9 Aromatic (CH)

126.9 Aromatic (CH)

21.3 Methyl Carbon (-CH₃)

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 3-Methylbenzoic Acid[4][5]
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3300 - 2500 Broad O-H stretch Carboxylic Acid

3080 - 3030 Medium C-H stretch Aromatic

2980 - 2850 Medium-Weak C-H stretch Methyl

1700 - 1680 Strong C=O stretch Carboxylic Acid

1610, 1450 Medium-Strong C=C stretch Aromatic Ring

1320 - 1210 Strong C-O stretch Carboxylic Acid

960 - 900 Broad, Medium O-H bend Carboxylic Acid

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for 3-Methylbenzoic Acid[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

136 High Molecular Ion [M]⁺

119 High [M - OH]⁺

91 High [M - COOH]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Sample Preparation: Dissolve 5-10 mg of purified 3-Methylbenzoic acid in approximately 0.6

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[6]

Transfer: Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.
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Standard: If quantitative analysis is needed, a known amount of an internal standard (e.g.,

Tetramethylsilane, TMS) can be added, although modern spectrometers can use the residual

solvent peak as a reference.

Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into

the magnet.

Parameter Setup: Load standard acquisition parameters for ¹H and ¹³C NMR. Typical

parameters for a 400 MHz spectrometer include a 30-degree pulse for ¹H and a 90-degree

pulse for ¹³C, with a sufficient relaxation delay (e.g., 1-2 seconds for ¹H, 2-5 seconds for ¹³C).

Shimming & Tuning: Perform automatic or manual shimming to optimize the magnetic field

homogeneity. Tune and match the probe for the specific nucleus being observed.

Data Collection: Acquire the Free Induction Decay (FID) data. For ¹³C, a larger number of

scans (hundreds to thousands) is typically required due to its low natural abundance.

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction,

to obtain the final spectrum.

Sample Preparation: Place approximately 20-50 mg of solid 3-Methylbenzoic acid into a

small vial. Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to

completely dissolve the solid.[7]

Film Deposition: Using a pipette, transfer one or two drops of the solution onto the surface of

a clean, dry salt plate (e.g., KBr or NaCl).

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even

film of the solid compound should remain on the plate.

Background Spectrum: Place an empty, clean salt plate (or the sample plate before

deposition) in the spectrometer and run a background scan. This is crucial to subtract the

absorbance from atmospheric CO₂ and water vapor.[8]

Sample Spectrum: Place the sample-coated salt plate into the spectrometer's sample holder.
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Acquisition: Acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Processing: The instrument software will automatically ratio the sample spectrum against the

background to generate the final transmittance or absorbance spectrum.

Sample Introduction: For a volatile and thermally stable solid like 3-Methylbenzoic acid, a

direct insertion probe or introduction via a Gas Chromatography (GC) inlet is common.

Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or

ethyl acetate.[9][10]

Ionization: The sample is introduced into the high-vacuum source of the mass spectrometer,

where it is bombarded with a high-energy electron beam (typically 70 eV). This process

ejects an electron from the molecule, forming a radical cation (the molecular ion).[9]

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

(m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value.

Data Acquisition: The instrument software records and displays the mass spectrum as a plot

of relative intensity versus m/z.

Representative Synthesis of 3-Methylbenzoic Acid
A common method for the synthesis of benzoic acid derivatives involves the oxidation of the

corresponding alkylbenzene. For 3-Methylbenzoic acid, this can be achieved by the oxidation

of m-xylene. However, a more selective laboratory-scale synthesis often involves functional

group manipulation from a different starting material. A representative nitration-based synthesis

is described below.

Reaction Scheme: Nitration of m-toluic acid.[11][12]

Procedure:
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Cooling: In a three-necked flask equipped with a mechanical stirrer and a thermometer,

place concentrated nitric acid and cool the flask to between -30°C and -15°C using an

appropriate cooling bath.

Addition: Slowly add powdered m-toluic acid to the cooled, stirring nitric acid, ensuring the

temperature remains within the specified range.

Reaction: Continue stirring the mixture at this temperature for a designated period (e.g., 30-

60 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, the reaction mixture is carefully poured into a

beaker of ice-water.

Isolation: The resulting precipitate is collected by vacuum filtration.

Purification: The crude product is washed with cold water and can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Note: This specific protocol describes a nitration reaction, which is one of many possible

synthetic routes. The synthesis of the parent 3-methylbenzoic acid is typically achieved through

oxidation of m-xylene or hydrolysis of its corresponding nitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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